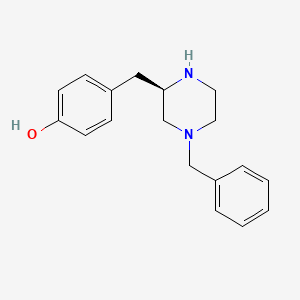
(R)-4-((4-benzylpiperazin-2-yl)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-((4-benzylpiperazin-2-yl)methyl)phenol is a chiral compound that features a phenolic group and a piperazine ring substituted with a benzyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((4-benzylpiperazin-2-yl)methyl)phenol typically involves the following steps:
Formation of the Piperazine Ring: Starting from a suitable precursor, the piperazine ring is formed through cyclization reactions.
Benzylation: The piperazine ring is then benzylated using benzyl halides under basic conditions.
Attachment of the Phenolic Group: The phenolic group is introduced through nucleophilic substitution reactions, often using phenol derivatives.
Industrial Production Methods
Industrial production of ®-4-((4-benzylpiperazin-2-yl)methyl)phenol may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to achieve large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to modify the piperazine ring or the phenolic group.
Substitution: Various substitution reactions can occur, particularly on the benzyl group or the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Reduced forms of the piperazine ring or phenolic group.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in various catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with certain biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of ®-4-((4-benzylpiperazin-2-yl)methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds, while the piperazine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-4-((4-benzylpiperazin-2-yl)methyl)phenol: The enantiomer of the compound with potentially different biological activities.
4-((4-benzylpiperazin-2-yl)methyl)phenol: The racemic mixture of the compound.
4-((4-methylpiperazin-2-yl)methyl)phenol: A similar compound with a methyl group instead of a benzyl group.
Uniqueness
®-4-((4-benzylpiperazin-2-yl)methyl)phenol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. The presence of the benzyl group also imparts specific chemical properties that differentiate it from other similar compounds.
特性
分子式 |
C18H22N2O |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
4-[[(2R)-4-benzylpiperazin-2-yl]methyl]phenol |
InChI |
InChI=1S/C18H22N2O/c21-18-8-6-15(7-9-18)12-17-14-20(11-10-19-17)13-16-4-2-1-3-5-16/h1-9,17,19,21H,10-14H2/t17-/m1/s1 |
InChIキー |
QUXNYTQAFRVPTL-QGZVFWFLSA-N |
異性体SMILES |
C1CN(C[C@H](N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3 |
正規SMILES |
C1CN(CC(N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


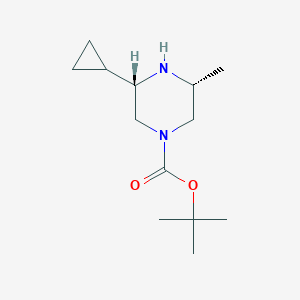
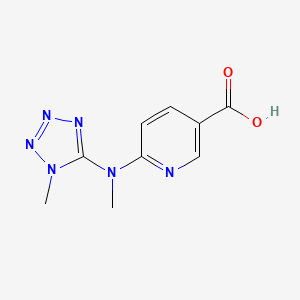
![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
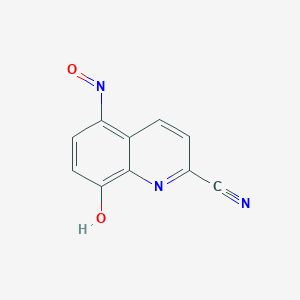
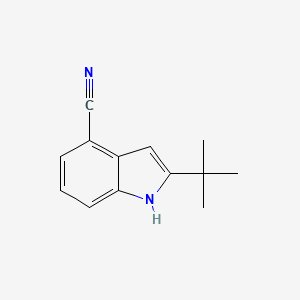
![Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B12977355.png)
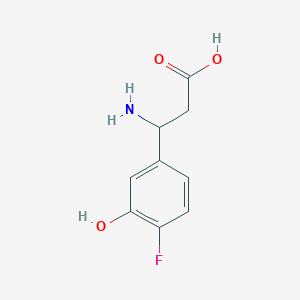


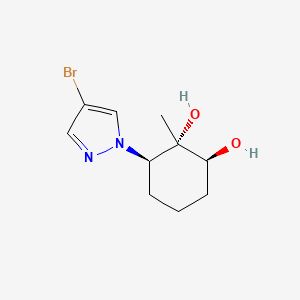
![2-Amino-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12977388.png)

![1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea](/img/structure/B12977411.png)

